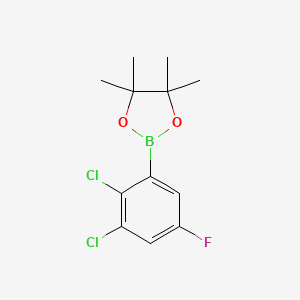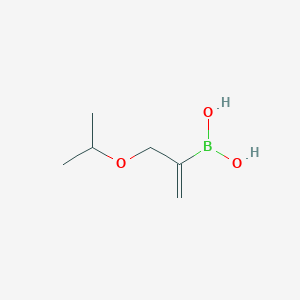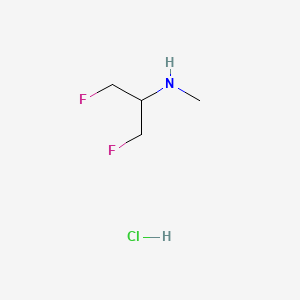![molecular formula C12H14ClNO2 B13460043 3-{[Methyl(prop-2-yn-1-yl)amino]methyl}benzoic acid hydrochloride](/img/structure/B13460043.png)
3-{[Methyl(prop-2-yn-1-yl)amino]methyl}benzoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[Methyl(prop-2-yn-1-yl)amino]methyl}benzoic acid hydrochloride is a chemical compound that features a benzoic acid core with a substituted amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[Methyl(prop-2-yn-1-yl)amino]methyl}benzoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid and methyl(prop-2-yn-1-yl)amine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and a catalyst, such as copper(II) chloride. The reaction mixture is stirred at room temperature for a specified period.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated purification systems to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[Methyl(prop-2-yn-1-yl)amino]methyl}benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Applications De Recherche Scientifique
3-{[Methyl(prop-2-yn-1-yl)amino]methyl}benzoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of functionalized polymers
Mécanisme D'action
The mechanism of action of 3-{[Methyl(prop-2-yn-1-yl)amino]methyl}benzoic acid hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl(methyl)(prop-2-yn-1-yl)amine
- 2-Amino-3-methylbenzoic acid
- 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid
Uniqueness
3-{[Methyl(prop-2-yn-1-yl)amino]methyl}benzoic acid hydrochloride is unique due to its specific substitution pattern and the presence of both a benzoic acid moiety and a propargylamine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C12H14ClNO2 |
|---|---|
Poids moléculaire |
239.70 g/mol |
Nom IUPAC |
3-[[methyl(prop-2-ynyl)amino]methyl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C12H13NO2.ClH/c1-3-7-13(2)9-10-5-4-6-11(8-10)12(14)15;/h1,4-6,8H,7,9H2,2H3,(H,14,15);1H |
Clé InChI |
ROZLTPOHERQWNW-UHFFFAOYSA-N |
SMILES canonique |
CN(CC#C)CC1=CC(=CC=C1)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13459969.png)







![[1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]methyl acetate](/img/structure/B13460023.png)
![4-Bromo-2-(trifluoromethoxy)-6-[2-(trimethylsilyl)ethynyl]aniline](/img/structure/B13460024.png)
![7-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13460025.png)

![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6,6-dimethylhept-4-ynoic acid](/img/structure/B13460035.png)
